molecular formula C23H30N2O2 B4035145 N,N'-bis(3-phenylpropyl)pentanediamide

N,N'-bis(3-phenylpropyl)pentanediamide

Cat. No.: B4035145
M. Wt: 366.5 g/mol
InChI Key: VTIKJIFKFJVIDV-UHFFFAOYSA-N
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Description

N,N'-bis(3-phenylpropyl)pentanediamide is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.230728204 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochromic and Hole-Transporting Properties : N,N,N′,N′-tetraphenyl-1,4-phenylenediamine−fluorene alternating conjugated polymer, synthesized using aromatic dibromide similar to N,N'-bis(3-phenylpropyl)pentanediamide, exhibited significant electrochromic and hole-transporting properties. This polymer demonstrated excellent solubility in organic solvents, thermal stability, and useful electrochemical properties, making it relevant for electrochromic applications (Chen et al., 2010).

  • Poly(Ester Amide) Synthesis and Characterization : The synthesis of poly(ester amide)s using a method that incorporated this compound demonstrated the influence of different pentanediamine units on physical properties. This study highlighted how the incorporation of these units affected the crystallinity, thermal stability, solubility, and degradability of the resultant poly(ester amide)s, indicating potential applications in materials science (Murase et al., 2014).

  • Influence on Photophysical Properties in Cyclometalated Ir(III) Complexes : The synthesis of various cyclometalated Ir(III) complexes, utilizing ligands related to this compound, revealed insights into how different ancillary ligands can alter the photophysical properties of these complexes. This research provides a foundation for the development of advanced materials in the field of photonics and electronics (Li et al., 2005).

  • Catalytic Applications in Ethylene Coupling : The study of bis(dihydrogen) complexes stabilized by tricyclopentylphosphines, related to this compound, demonstrated their effectiveness as catalyst precursors in ethylene coupling reactions. This research could be pivotal in developing new catalytic processes in organic synthesis (Grellier et al., 2005).

  • Potential in Polymer Light Emitting Diodes (PLEDs) : The synthesis of novel polymers containing carbazole and electroactive moieties, which could be similar in structure to this compound, demonstrated their potential use in producing new polymeric light-emitting diodes (PLEDs) with green and yellow emissions. This research contributes to the development of advanced materials in the field of optoelectronics (Aydın & Kaya, 2012).

Properties

IUPAC Name

N,N'-bis(3-phenylpropyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c26-22(24-18-8-14-20-10-3-1-4-11-20)16-7-17-23(27)25-19-9-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIKJIFKFJVIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCCC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.